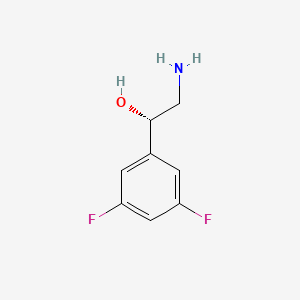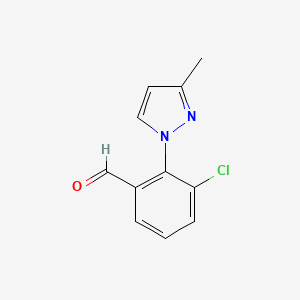
Z-Asp(OMe)-OtBu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Asp(OMe)-OtBu: is a derivative of aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The presence of the benzyloxycarbonyl (Z) group, the methyl ester (OMe), and the tert-butyl ester (OtBu) makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Asp(OMe)-OtBu typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is followed by the esterification of the carboxyl groups to form the methyl ester (OMe) and the tert-butyl ester (OtBu). The reaction conditions often involve the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Z-Asp(OMe)-OtBu undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution: The protective groups can be selectively removed to expose the amino and carboxyl groups for further reactions.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Hydrogenation (e.g., palladium on carbon) for the removal of the benzyloxycarbonyl group.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation.
Major Products Formed:
Hydrolysis: Aspartic acid derivatives with free carboxyl groups.
Substitution: Deprotected aspartic acid derivatives.
Coupling Reactions: Peptides with aspartic acid residues.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-Asp(OMe)-OtBu is widely used in peptide synthesis as a protected form of aspartic acid. It allows for the selective formation of peptide bonds, making it a valuable tool in the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study the role of aspartic acid in protein structure and function. It is also used in the synthesis of peptide-based inhibitors and substrates for enzymatic studies.
Medicine: this compound is used in the development of peptide-based drugs. Its protective groups allow for the selective modification of peptides, which can enhance their stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides.
Wirkmechanismus
Mechanism: The protective groups in Z-Asp(OMe)-OtBu prevent unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group protects the amino group, while the methyl ester and tert-butyl ester protect the carboxyl groups. These protective groups can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds.
Molecular Targets and Pathways: this compound itself does not have a direct biological target. peptides synthesized using this compound can target various biological pathways, depending on their sequence and structure.
Vergleich Mit ähnlichen Verbindungen
N-Cbz-L-aspartic acid α-methyl ester: Similar protective groups but lacks the tert-butyl ester.
N-Cbz-L-aspartic acid β-methyl ester: Similar protective groups but with a different ester configuration.
N-Cbz-L-glutamic acid α-methyl ester: Similar protective groups but with an additional methylene group in the side chain.
Uniqueness: Z-Asp(OMe)-OtBu is unique due to the combination of the benzyloxycarbonyl group, methyl ester, and tert-butyl ester. This combination provides a high degree of protection and selectivity in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins.
Eigenschaften
Molekularformel |
C17H23NO6 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(10-14(19)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
InChI-Schlüssel |
RJPJDIHTCANHNF-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13080516.png)
![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)


![3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)



![3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13080580.png)




